molecular formula C13H8ClNO B7808988 2-(4-Chlorophenoxy)benzonitrile CAS No. 146537-85-1

2-(4-Chlorophenoxy)benzonitrile

Cat. No.: B7808988
CAS No.: 146537-85-1
M. Wt: 229.66 g/mol
InChI Key: OAKRNCISUVTPPE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H8ClNO. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound features a benzonitrile core substituted with a 4-chlorophenoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)benzonitrile typically involves the reaction of 4-chlorophenol with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where 4-chlorophenol reacts with benzonitrile in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

    Catalysts: Palladium-based catalysts for coupling reactions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, phenoxy derivatives, and complex aromatic compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to 2-(4-Chlorophenoxy)benzonitrile. Research indicates that derivatives of this compound exhibit significant activity against Gram-positive bacterial strains, as well as antifungal effects against Candida albicans . The synthesis of these compounds often involves complex chemical reactions that enhance their efficacy and reduce toxicity, demonstrating potential for development into therapeutic agents.

Inflammation and Autoimmune Disorders
this compound has been implicated in research targeting leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory responses. Inhibition of LTA4H is beneficial in treating various inflammatory diseases, including chronic conditions like arthritis and inflammatory bowel disease . The compound's derivatives are being explored for their potential to modulate inflammatory pathways effectively.

Agrochemical Applications

Herbicide Development
As a phenoxy herbicide, this compound plays a role in agricultural chemistry. It functions as a synthetic auxin, promoting plant growth while controlling weeds . Its effectiveness in selective weed management makes it a valuable component in herbicide formulations, contributing to sustainable agricultural practices.

Material Science

Synthesis of Advanced Materials
The compound's unique chemical structure allows for its use in synthesizing advanced materials. For instance, it is involved in the creation of unsymmetrical diaryl ethers through reactions that yield high purity and efficiency . These materials can be utilized in various applications, including coatings and polymers, enhancing their physical properties.

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluation of antimicrobial propertiesDemonstrated activity against Gram-positive bacteria and C. albicans; reduced toxicity compared to starting materials.
Research on LTA4H Inhibition Treatment of inflammatory diseasesCompounds showed promise in managing chronic inflammation and autoimmune disorders.
Synthesis of Diaryl Ethers Chemical synthesis techniquesAchieved high yields (up to 93%) with effective recovery methods for solvents used.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective or versatile .

Biological Activity

2-(4-Chlorophenoxy)benzonitrile, with the molecular formula C13_{13}H8_8ClNO, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure
The compound features a benzonitrile core with a 4-chlorophenoxy substituent, which enhances its biological properties. The molecular weight is approximately 229.66 g/mol.

Synthesis
The synthesis typically involves a nucleophilic aromatic substitution reaction where 4-chlorophenol reacts with benzonitrile in the presence of potassium carbonate (K2_2CO3_3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various gram-positive bacteria and mycobacterial strains. In particular, compounds with halogen substitutions, such as 4-chlorophenol derivatives, have shown enhanced antibacterial efficacy compared to non-substituted counterparts .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus<1 µg/mL
Methicillin-resistant S. aureus<1 µg/mL
Mycobacterium smegmatis<10 µg/mL
Mycobacterium tuberculosis<10 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it can inhibit the growth of various cancer cells while exhibiting low toxicity to normal mammalian cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It may function as an inhibitor or modulator of key enzymes involved in cellular processes. For instance, it can disrupt cell wall synthesis in bacteria or induce apoptosis in cancer cells through various signaling pathways .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of various substituted benzonitriles, this compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated that it could selectively inhibit cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index for further development .

Properties

IUPAC Name

2-(4-chlorophenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKRNCISUVTPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556348
Record name 2-(4-Chlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146537-85-1
Record name 2-(4-Chlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 51.4 g of 4-chlorophenol in 500 ml of dry N,N-dimethylformamide (DMF) was added to a suspension of 20 g of 60% sodium hydride in 800 ml of dry DMF under nitrogen. After 30 min at 25° C., 1 g of 18-crown-6 was added. After the addition of 73 g of 2-bromobenzonitrile in 500 ml of dry DMF, the mixture was heated at 100° C. for 16 h. After concentration in vacuo, 2 N sodium hydroxide and ethyl acetate were added. The organic layer was separated, washed with 2 N sodium hydroxide and water, dried over magnesium sulfate, and evaporated to dryness. The residue was recrystallized from methanol to give in 60% yield 2-(4-chlorophenoxy)benzonitrile. To a suspension of 6 g of lithium aluminum hydride in 100 ml of dry tetrahydrofuran (THF) were added under nitrogen 20 of 2-(4-chlorophenoxy)benzonitrile. The mixture was heated at reflux for 3 h, cooled, and 25 ml of 1 N sodium hydroxide were added dropwise. The precipitate formed was filtered off and washed with diethyl ether. The filtrate was evaporated to dryness, dissolved in ethyl acetate and acidified with a saturated solution of hydrochloric acid in ethanol. The precipitate was collected and recrystallized from ethanol to give in 95% yield 2-(4-chlorophenoxy)benzenemethanamine hydrochloride. mp 253° C.
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-chlorophenol (2.00 g, 15.56 mmol), 2-fluorobenzonitrile (1.88 g, 15.56 mmol) and potassium carbonate (2.15 g, 15.56 mmol) in DMF (10 mL) was stirred under reflux for 4 h. After removal of DMF, the residue was dissolved in DCM and washed with NaOH (5%, 3×20 mL) and brine. The organic layer was dried (MgSO4), filtered and evaporated to give 2-(4-chlorophenoxy)benzonitrile (3.2 g, 90%) as a white solid, mp 84-86° C., which was used in the next step without further purification. Rf: 0.62 (DCM) 1H NMR (270 MHz, CDCl3) δ 6.86 (1H, dd, J=8.4, 0.8 Hz), 7.02 (2H, AA′BB′), 7.15 (1H, td, J=7.7, 1.0 Hz), 7.35 (2H, AA′BB′), 7.48 (1H, m) and 7.65 (1H, dd, J=7.7, 1.5 Hz). LC/MS (APCI) tr=4.66 min, m/z 232.28 (31), 230.27 (M++H, 100).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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